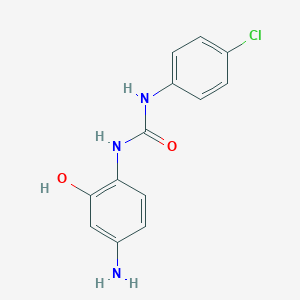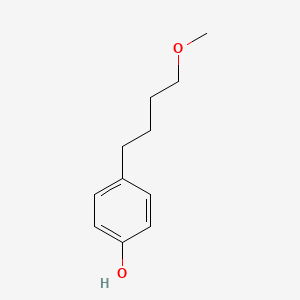
4-(4-Methoxybutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybutyl)phenol is an organic compound that belongs to the phenol family Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybutyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile. For instance, the reaction of 4-bromophenol with 4-methoxybutyl alcohol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of phenols often involves the use of catalytic processes. For example, the cumene process is widely used for the production of phenol and acetone from benzene and propylene. While this process is not specific to this compound, similar catalytic methods can be adapted for its large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxybutyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols
Scientific Research Applications
4-(4-Methoxybutyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of antioxidants, ultraviolet absorbers, and flame retardants.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybutyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
3-Methoxyphenol: Used as an intermediate in organic synthesis.
4-Methoxyphenol (Mequinol): Employed in dermatology and organic chemistry.
Uniqueness of 4-(4-Methoxybutyl)phenol:
Properties
CAS No. |
93205-92-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(4-methoxybutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
MNTLLLIEDMMVAN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
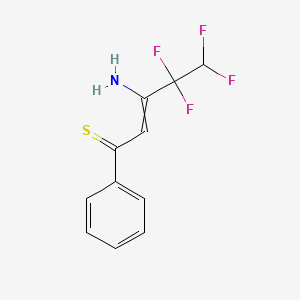
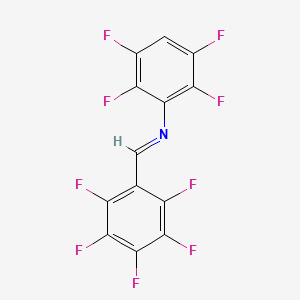
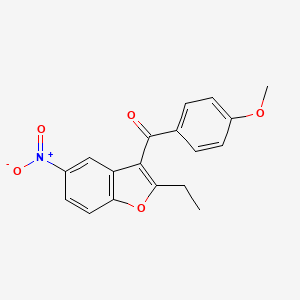
![N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347865.png)
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
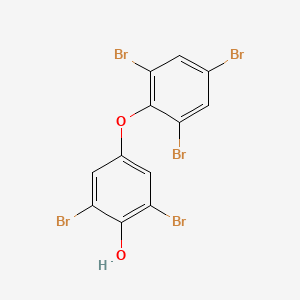
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
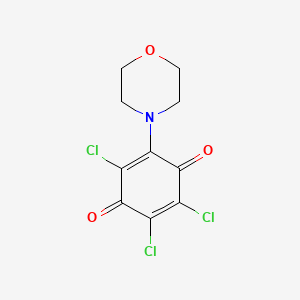
![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)
